molecular formula C13H12O3 B1366484 1,4-Dimethoxy-2-naphthaldehyde CAS No. 75965-83-2

1,4-Dimethoxy-2-naphthaldehyde

Cat. No.: B1366484
CAS No.: 75965-83-2
M. Wt: 216.23 g/mol
InChI Key: VPGWYDUJJIGJSM-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-naphthaldehyde is a chemical compound that belongs to the class of naphthaldehyde derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by its two methoxy groups attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the methylation of 2-naphthol followed by formylation. The reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the methylation process. The formylation step can be achieved using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Produces carboxylic acids or quinones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted naphthaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

1,4-Dimethoxy-2-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functions.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its cytotoxic activities against certain cancer cell lines.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-naphthaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s cytotoxic effects are believed to result from its interaction with cellular components, leading to apoptosis or cell death .

Comparison with Similar Compounds

1,4-Dimethoxy-2-naphthaldehyde can be compared with other naphthalene derivatives, such as:

  • 4-Hydroxy-5,8-dimethoxy-2-naphthaldehyde
  • 5,6,8-Trimethoxy-3-methyl-1-naphthol
  • 4,8-Dihydroxy-5-methoxy-2-naphthaldehyde

These compounds share similar structural features but differ in the number and position of methoxy and hydroxyl groups, which influence their chemical reactivity and biological activities . The unique arrangement of functional groups in this compound makes it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

1,4-dimethoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWYDUJJIGJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442098
Record name 1,4-dimethoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75965-83-2
Record name 1,4-dimethoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyridinium chlorochromate (PCC, 1.04 g, 4.8 mmol) was added to a flame-dried 100 mL round bottom flask followed by dry CH2Cl2 (25.0 mL) at room temperature under Argon. Alcohol 26 (0.607 g, 2.78 mmol) was dissolved in CH2Cl2 (5.0 mL) and added slowly at room temperature. The reaction was stirred for a further 12 h at room temperature before being poured into a slurry of fluoricil, MgSO4, and CH2Cl2. After stirring the suspension was filtered through celite and condensed. The resulting solid was purified by flash column chromatography (CH2Cl2) to provide 27 (0.510 g, 2.36 mmol, 85%) as white needles. The product was also purified by recrystallization in Et2O:hexanes if no starting material was present.
Quantity
1.04 g
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reactant
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0.607 g
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5 mL
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25 mL
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Yield
85%

Synthesis routes and methods III

Procedure details

4.18 g of manganese dioxide were added to a solution of 0.87 g of 1,4-dimethoxy-2-naphthylmethanol (prepared as described in Preparation 20) in 10 ml of methylene chloride, and the resulting mixture was stirred at room temperature for 6.5 hours. At the end of this time, the reaction mixture was filtered to remove inorganic materials, and the filtrate was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting crystalline residue was washed with hexane and air-dried, to give 0.57 g of the title compound as pale yellow needles, melting at 120°-123° C.
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0.87 g
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reactant
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10 mL
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4.18 g
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catalyst
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Synthesis routes and methods IV

Procedure details

To a solution of 1,4-dimethoxy-naphthalene (5 g, 26.6 mmol) in dichloromethane (100 mL) at 0° C. was added dichloromethyl methyl ether (3.66 g, 31.9 mmol) and stannic chloride (13.8 g, 53.1 mmol). The reaction mixture was stirred for 30 min at this temperature, allowed to warm to room temperature and stirred for an additional 30 min. Water (100 mL) was added and the mixture was extracted with dichloromethane (2×100 mL) and the combined extracts dried (MgSO4). The solvent was removed under reduced pressure and the residue was purified by column chromatography (silica gel, ethyl acetate/hexane: 2/8) to give a white solid: 1H NMR (DMSO-d6) δ 4.06 (s, 3H, CH3), 4.13 (s, 3H, CH3), 7.14 (s, 1H, Ar—H), 7.82 (m, 2H, Ar—H), 8.29 (m, 2H, Ar—H), 10.54 (s, 1H, CHO).
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5 g
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3.66 g
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reactant
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stannic chloride
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13.8 g
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reactant
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method used to produce 4,9-dimethoxynaphthalide (4,9-DMN) in the study?

A1: The research presents a novel, simplified synthesis route for 4,9-DMN, a compound analogous to naturally occurring naphthalene lactones. [] The key difference in this method is the avoidance of a lithiation step, which can be complex and require specialized reagents. Instead, the researchers utilize a base-catalyzed oxidative cyclization of 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde. This approach provides a more accessible and potentially scalable method for synthesizing 4,9-DMN. []

Q2: What potential biological applications does the synthesized 4,9-DMN possess?

A2: Preliminary biological evaluations demonstrate that 4,9-DMN exhibits promising antifungal activity against Candida albicans. [] Additionally, the compound shows relatively low toxicity towards the MCF-7 breast cancer cell line, with an IC50 value below 250 µM. [] This suggests 4,9-DMN could be a potential candidate for further development as an antifungal agent or warrant further investigation for potential anticancer properties.

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